EHV-1 UL3 Exhibits Only 32% Amino Acid Identity to HSV-1 ICP27, Precluding Functional Interchangeability
The EHV-1 UL3 protein shares only 32% amino acid identity with its closest homolog, HSV-1 ICP27, and a drastically lower 13% identity with varicella-zoster virus ORF4, as determined by full-length sequence alignment of the respective 470-amino-acid open reading frames [1]. This degree of divergence falls well below the threshold typically required for functional conservation of multi-domain transcriptional regulators, indicating that heterologous ICP27 proteins cannot serve as reliable substitutes in EHV-1-specific gene regulation assays [1].
| Evidence Dimension | Full-length amino acid sequence identity |
|---|---|
| Target Compound Data | EHV-1 UL3: 470 amino acids, 51.4 kDa predicted mass |
| Comparator Or Baseline | HSV-1 ICP27: 32% identity; VZV ORF4: 13% identity |
| Quantified Difference | 32% identity vs. HSV-1 ICP27; 13% identity vs. VZV ORF4 |
| Conditions | Sequence alignment of full coding regions; EHV-1 Kentucky A strain XbaI G fragment (nucleotides 4450–3038) [1] |
Why This Matters
Procurement of the EHV-1-specific UL3 protein—rather than a heterologous ICP27—ensures sequence-authentic target for equine-specific antibody generation, structural biology, and protein–protein interaction studies.
- [1] Zhao Y, Holden VR, Smith RH, O'Callaghan DJ. Identification and transcriptional analyses of the UL3 and UL4 genes of equine herpesvirus 1, homologs of the ICP27 and glycoprotein K genes of herpes simplex virus. J Virol. 1992;66(9):5363-5372. doi:10.1128/JVI.66.9.5363-5372.1992 View Source
